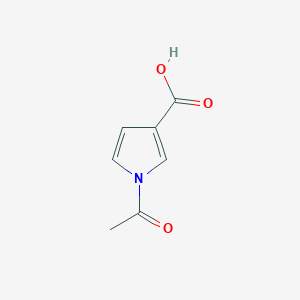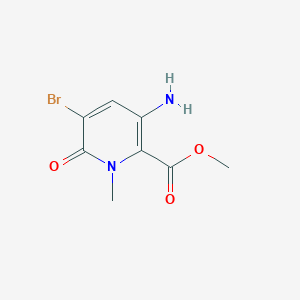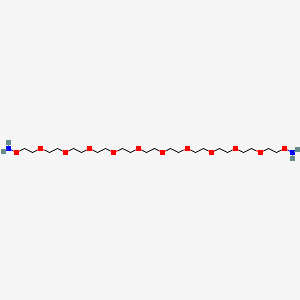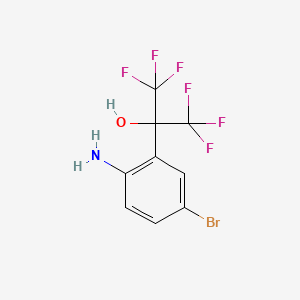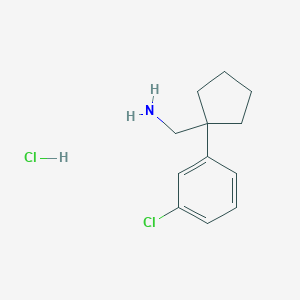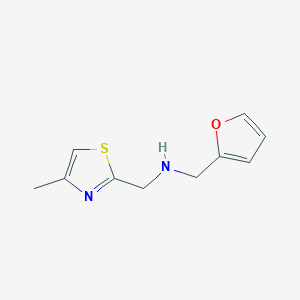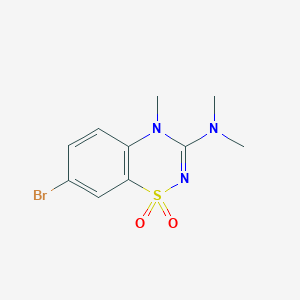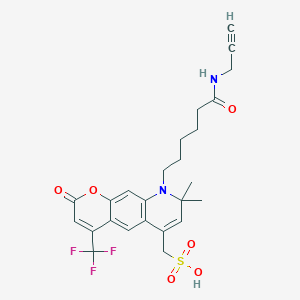
APDye 430 Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 430 Alkyne: is a green-fluorescent alkyne-activated probe. It is commonly used for imaging moderate to high abundance azide-containing biomolecules. This compound is spectrally similar to Alexa Fluor 430 and has absorption and emission maxima at 430 nm and 539 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: APDye 430 Alkyne is synthesized through a series of organic reactions
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the purification of the final product to achieve a high purity level (≥95%) and ensuring its solubility in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions: APDye 430 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linker .
Common Reagents and Conditions:
Reagents: Azides, copper catalysts
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye conjugate .
Scientific Research Applications
Chemistry: APDye 430 Alkyne is used in various chemical applications, including the labeling of biomolecules for imaging and detection purposes .
Biology: In biological research, this compound is employed for the visualization of azide-containing biomolecules in cells and tissues. It is particularly useful in fluorescence microscopy and flow cytometry .
Medicine: this compound is utilized in medical research for tracking and imaging specific biomolecules within biological systems. This aids in the study of disease mechanisms and the development of diagnostic tools .
Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical purposes .
Mechanism of Action
APDye 430 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a stable triazole linker between the alkyne group of the dye and an azide group on the target biomolecule. The resulting conjugate emits fluorescence, allowing for the visualization and tracking of the labeled biomolecule .
Comparison with Similar Compounds
Alexa Fluor 430: Spectrally similar to APDye 430 Alkyne, used for similar imaging applications.
APDye 430 Azide: Another variant of the APDye 430 series, containing an azide group instead of an alkyne group.
APDye 430 NHS Ester: Contains an N-hydroxysuccinimide ester group, used for labeling amine-containing biomolecules.
Uniqueness: this compound is unique due to its alkyne group, which allows for specific and stable conjugation with azide-containing biomolecules through the CuAAC reaction. This specificity and stability make it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C25H27F3N2O6S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H27F3N2O6S/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35) |
InChI Key |
SMAGMZHZHKKDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


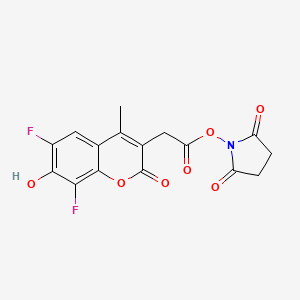
![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)
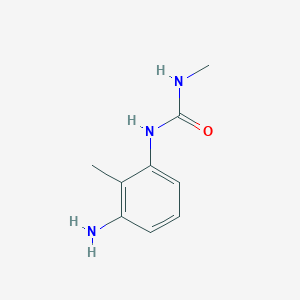

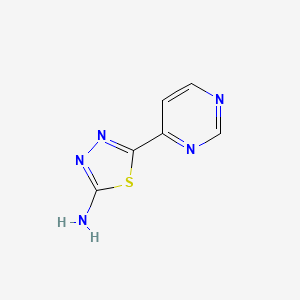
![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
